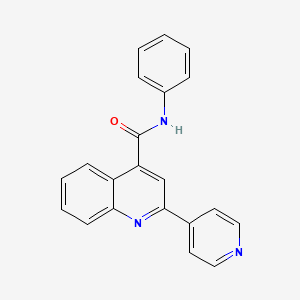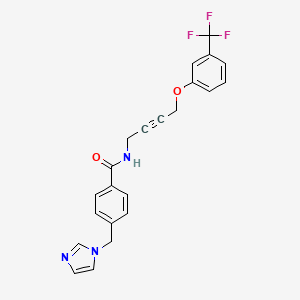
1-(4-ヒドロキシオキソラン-3-イル)ピペリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of piperidine and is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes both a piperidine ring and a hydroxyoxolan moiety.
科学的研究の応用
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it prevents macrophagetropic (R5) HIV-1 strains from infecting cells in vitro . This blockade of the CCR5 receptor is a potential treatment for HIV-1 infections .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. Furthermore, individuals who are homozygous for the CCR5Δ32 mutation are resistant to R5-tropic HIV-1 infection .
生化学分析
Biochemical Properties
. They interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The antagonistic activities of these compounds against CCR5 have been evaluated .
Cellular Effects
The cellular effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are not well-documented. Piperidine derivatives are known to have a wide range of effects on cells. For instance, they have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is not fully known. Piperidine derivatives are known to interact with the CCR5 receptor via a strong salt-bridge interaction . This interaction is believed to be crucial for their antagonistic activity against CCR5 .
準備方法
The synthesis of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of piperidine with an appropriate oxirane derivative under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
化学反応の分析
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxy group in the oxolan ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
類似化合物との比較
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other piperidine derivatives and oxolan-containing molecules. Examples include piperidine-4-carboxylic acid and 4-hydroxyoxolan-2-one.
Uniqueness: The presence of both a piperidine ring and a hydroxyoxolan moiety in 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
IUPAC Name |
1-(4-hydroxyoxolan-3-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHAUKAKDJFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2COCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)
![N-cyclopropyl-N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2366348.png)


![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)




![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one](/img/structure/B2366367.png)

